molecular formula C6H14ClNS B2850210 3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2375259-43-9

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2850210
CAS No.: 2375259-43-9
M. Wt: 167.7
InChI Key: UIOQAZLJPTZBKC-KYOXOEKESA-N
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Description

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNS and a molecular weight of 167.7 g/mol . It is a hydrochloride salt form of 3-(methylsulfanylmethyl)cyclobutan-1-amine, which is characterized by the presence of a cyclobutane ring substituted with a methylsulfanylmethyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the amine group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methylsulfanylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)methylcyclobutan-1-amine: Similar structure but without the hydrochloride salt form.

    Cyclobutanamine derivatives: Compounds with variations in the substituents on the cyclobutane ring.

Uniqueness

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is unique due to the presence of both the methylsulfanylmethyl group and the hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOQAZLJPTZBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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